molecular formula C13H16N2O B1491237 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2098095-37-3

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1491237
CAS No.: 2098095-37-3
M. Wt: 216.28 g/mol
InChI Key: HECLZUQXSDUOLJ-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an ethyl group at position 1, a phenyl group at position 3, and a hydroxyl group at position 4 of the pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Multicomponent Reaction (MCR): One common synthetic route involves a multicomponent reaction where ethyl hydrazine, phenyl hydrazine, and ethyl acetoacetate are reacted together in the presence of a catalyst such as acetic acid

  • Cyclocondensation: Another method involves the cyclocondensation of hydrazine with a β-keto ester (such as ethyl acetoacetate) and an aromatic aldehyde (phenyl aldehyde). The reaction is typically carried out under reflux conditions with a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and the use of environmentally benign catalysts, is also gaining traction in industrial settings.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The pyrazole ring can undergo reduction reactions, leading to the formation of pyrazoline derivatives.

  • Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at positions 3 and 5.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Formation of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethanone or 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethanoic acid.

  • Reduction: Formation of 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine.

  • Substitution: Formation of various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol has found applications in several scientific research areas:

  • Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

  • Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

  • Material Science: Its derivatives are explored for use in advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • 2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but lacks the ethyl group at position 1.

  • 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

  • 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its combination of the ethyl group and the hydroxyl group, which can impart different chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,10,16H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECLZUQXSDUOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 3
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 4
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 5
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 6
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol

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